molecular formula C10H9BrO B134940 7-Bromo-2-tetralone CAS No. 132095-54-6

7-Bromo-2-tetralone

Cat. No. B134940
M. Wt: 225.08 g/mol
InChI Key: NCTYMQMYDHAKCE-UHFFFAOYSA-N
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Description

7-Bromo-2-tetralone is a chemical compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). Tetralones are important intermediates in organic synthesis, particularly in the pharmaceutical industry, due to their utility in constructing complex molecular architectures. The bromo substituent on the tetralone skeleton provides a reactive site for further chemical transformations.

Synthesis Analysis

The synthesis of tetralone derivatives, including those with bromo substituents, has been a subject of research due to their significance in synthetic chemistry. A visible-light-driven multistep tandem reaction has been developed to form tetralone skeletons from vinyl azides and alkyl bromides, which can be scaled up to gram scale and yield various 1-tetralone derivatives in good to high yields . Additionally, intramolecular Friedel–Crafts cyclisation has been utilized to synthesize isomeric tetralones, including those with bromo substituents, by cyclising bromo-substituted phenylbutyric acids . These methods highlight the versatility of bromo-tetralones in synthesis and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of 7-Bromo-2-tetralone consists of a tetralin core with a ketone functional group at the second position and a bromine atom at the seventh position. This structure is amenable to various chemical reactions due to the presence of the reactive carbonyl group and the bromine atom, which can act as a good leaving group or be involved in electrophilic aromatic substitution reactions.

Chemical Reactions Analysis

Bromo-tetralones are reactive intermediates that can undergo a variety of chemical reactions. For instance, catalytic dehalogenation has been used to remove the bromine atom from tetralones, yielding substituted tetralones without the halogen . Moreover, the presence of the bromine atom can influence the course of cyclisation reactions, as seen in the synthesis of isomeric tetralones . The reactivity of the bromo-tetralone structure makes it a valuable intermediate in the synthesis of more complex molecules, such as natural products and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2-tetralone would be influenced by both the ketone and bromine functionalities. The ketone group is polar and can participate in hydrogen bonding, which would affect the compound's solubility and boiling point. The bromine atom increases the molecular weight and could also impact the compound's density and refractive index. While specific physical and chemical properties of 7-Bromo-2-tetralone are not detailed in the provided papers, these general characteristics of bromo-ketones can be inferred.

Scientific Research Applications

Natural Product Synthesis and Antileishmanial Activity

7-Bromo-2-tetralone has been explored for its relevance in synthesizing natural compounds with potential antileishmanial activities. A study highlights the synthesis of natural products such as quinoline alkaloids, isoquinoline alkaloids, and tetralones, which show promise against leishmaniasis, a parasitic disease. These compounds serve as templates for discovering new drugs against leishmaniasis, indicating the role of 7-Bromo-2-tetralone in the synthesis of bioactive molecules with therapeutic applications (Akendengué et al., 1999).

Contribution to Synthetic Chemistry

The compound's relevance extends to synthetic chemistry, where it aids in the development of novel synthetic pathways. Research at the Iowa Center for Research on Botanical Dietary Supplements has led to the development of synthetic pathways for key compounds found in Hypericum, including a tetralin derivative, showcasing 7-Bromo-2-tetralone's importance in synthesizing standards for bioactivity studies. This supports its role in facilitating the discovery of bioactive constituents and their interactions, contributing to potential health benefits related to infection (Birt et al., 2009).

Drug Discovery and Development

7-Bromo-2-tetralone's utility is also evident in drug discovery, particularly in identifying and developing monoamine oxidase (MAO) inhibitors. A review on MAO inhibitors from 2018 to 2021 discusses various chemotypes, including tetralones, highlighting their therapeutic potential in treating neurodegenerative diseases and other conditions. This underscores 7-Bromo-2-tetralone's role in generating clinically relevant compounds that could address multifaceted pathologies, further emphasizing its importance in medicinal chemistry (Guglielmi et al., 2022).

Safety And Hazards

7-Bromo-2-tetralone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While the future directions for 7-Bromo-2-tetralone are not explicitly mentioned in the search results, it’s worth noting that similar compounds have been used in the synthesis of anti-depressant molecules . This suggests potential future applications in the field of medicinal chemistry.

properties

IUPAC Name

7-bromo-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTYMQMYDHAKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395115
Record name 7-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-tetralone

CAS RN

132095-54-6
Record name 7-Bromo-2-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132095-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromophenylacetic acid (10.4 g, 48.4 mmol) in oxalyl chloride (50 mL, 0.57 mol) was stirred at ambient temperature for 5 min then at reflux for 5 h. The oxalyl chloride was removed in vacuo and the residue was dissolved in anhydrous CH2Cl2 (100 mL). This solution was added dropwise to a rapidly stirred, ice-cooled solution of AlCl3 (23.2 g, 174.2 mmol) in CH2Cl2 (500 mL). A stream of ethylene gas was blown into the vortex of the stirred solution during the addition and the reaction temperature was kept at <5° C. The reaction mixture was allowed to warm to ambient temperature and then poured onto ice and stirred vigorously. The organic portion was removed and the aqueous layer extracted with CH2Cl2 (2×200 mL). The combined CH2Cl2 fractions were passed through a 2″ pad of silica and concentrated to give a thick, red oil. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 75:25 to provide the title compound as a pale yellow solid. MS: m/z=226 (M+1).
Quantity
10.4 g
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reactant
Reaction Step One
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50 mL
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23.2 g
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500 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Scheme 3 illustrates a route to 7-substituted tetralin derivatives 10 and 11. 3-Bromophenylacetic acid is converted to the corresponding acid chloride and this is subjected to Friedel-Crafts reaction with ethene, affording the 7-bromo-2-tetralone 9. This intermediate may be elaborated using the procedures described in Scheme 1 to provide the acid (10) and aniline (11).
[Compound]
Name
7-substituted tetralin
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acid chloride
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Synthesis routes and methods III

Procedure details

To a solution of (3-bromophenyl)acetic acid (˜10 g, 50 mmol) in 200 mL of DCM was added DMF (183 mg, 2.5 mmol) and then oxalyl dichloride (6.3 g, 50 mmol) was added dropwise over 30 min. The resulting mixture was stirred at room temperature for 6 hr and then concentrated under reduced pressure. A mixture of prepared acid chloride in 200 mL of DCM was added AlCl3 (13.2 g, 100 mmol) portion-wise at 0° C. After the mixture was stirred at 0° C. for 30 min, the solution was bubbled with ethene gas for 2 h and the resulting mixture was warmed to room temperature and stirred overnight. Then 300 mL of water was added dropwise over 30 min with stirring. Then separated the organic layer and extracted the aqueous layer with 200 mL of DCM. The combined organic layers were washed with 1N HCl (200 mL), saturated NaHCO3 (200 mL) and brine (200 mL) and then dried over Na2SO4. Then the organic layer was concentrated under reduced pressure to remove the solvent. The crude product was purified via chromatography (EtOAc/petrol ether 1:20 to 1:5) to give the desired 7-bromo-3,4-dihydronaphthalen-2(1H)-one along with the isomeric side product 5-bromo-3,4-dihydronaphthalen-2(1/1)-one. 1H-NMR (400 MHz, CDCl3) δ 7.33 (d, J=8.0 Hz, 1H), 7.27 (s, 1H), 7.10 (d, J=8.0 Hz, 1H), 3.01 (t, J=6.8 Hz, 2H), 2.54 (t, J=6.8 Hz, 2H); MS m/e 225 (M+1)+.
Quantity
10 g
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reactant
Reaction Step One
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Quantity
183 mg
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reactant
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Quantity
200 mL
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solvent
Reaction Step One
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6.3 g
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reactant
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13.2 g
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